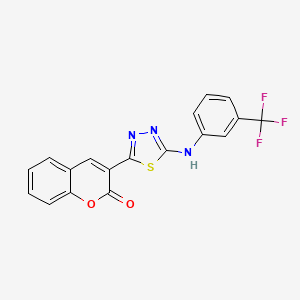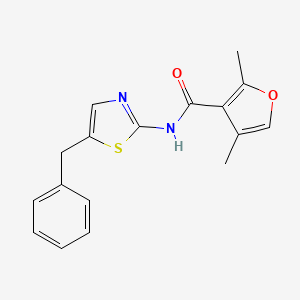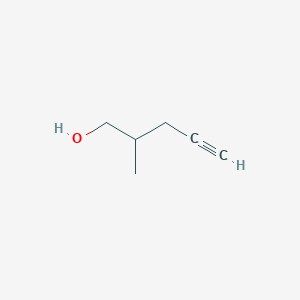![molecular formula C19H20FN5O2S B2861803 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine CAS No. 1396673-33-8](/img/structure/B2861803.png)
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine is a complex organic compound with intriguing properties. This compound features a unique structure that combines elements of triazole, piperazine, and thienyl groups, making it an attractive subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Preparation: : The compound can be synthesized via the click chemistry approach, particularly the Huisgen cycloaddition reaction between azides and alkynes. The 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole moiety is prepared by reacting the corresponding azide with an alkyne in the presence of a copper(I) catalyst.
Piperazine Derivatization: : The piperazine ring is then functionalized with a 2-thienylcarbonyl group through acylation reactions, often using an acid chloride in the presence of a base such as triethylamine.
Final Assembly: : The key intermediate compounds are then subjected to a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial synthesis would likely involve:
Batch Processing: : For precise control over reaction conditions.
Continuous Flow Synthesis: : To enhance the efficiency and scalability of the production process. This method would minimize reaction times and increase yields by providing a controlled environment for high-throughput synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the triazole and thienyl groups, typically using reagents such as hydrogen peroxide or peracids.
Reduction: : The compound can be reduced at various positions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
Oxidation Products: : Oxidized derivatives at the triazole and thienyl rings.
Reduction Products: : Reduced forms at various ring positions.
Substitution Products: : Halogenated, nitrated, and sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for the synthesis of more complex molecules due to its multifaceted structure.
Biology
Studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine
Potentially explored for its pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Possible applications in the development of novel materials, including polymers and other advanced materials due to its unique functional groups.
Mecanismo De Acción
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activities.
Pathways: : The compound could be involved in pathways such as signal transduction, enzyme inhibition, or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
**1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-furanylcarbonyl)piperazine
**1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thiophenylcarbonyl)piperazine
Uniqueness
The presence of the thienyl group distinguishes it from other similar compounds, potentially altering its electronic properties and reactivity.
The specific substitution pattern and combination of functional groups give it unique chemical and biological properties not found in its analogs.
Propiedades
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-27-17-5-4-14(11-16(17)20)25-15(12-21-22-25)13-23-6-8-24(9-7-23)19(26)18-3-2-10-28-18/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKJTXDWGHLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2861721.png)
![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)


![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)



![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)


